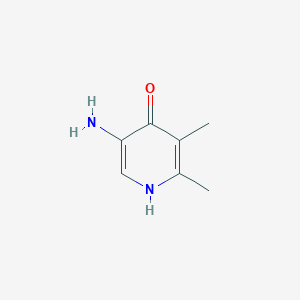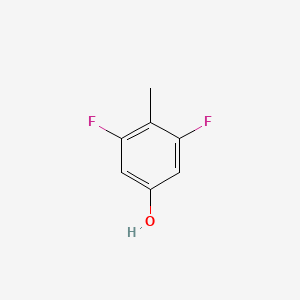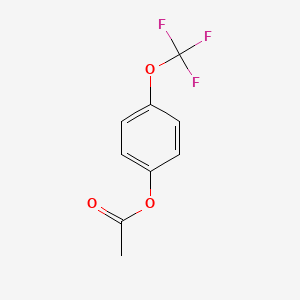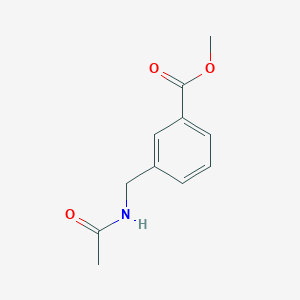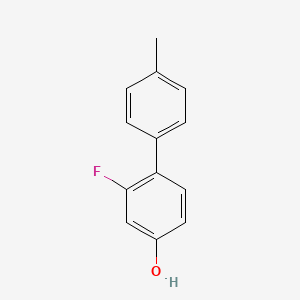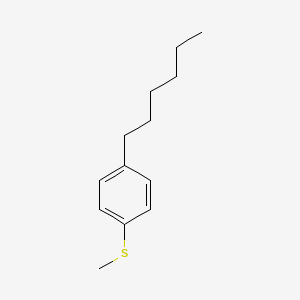
4-Hexylphenyl methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hexylphenyl methyl sulfide (4-HPM) is an organosulfur compound that is found in a variety of plants and animals. It is a colorless liquid with a strong odor and is used in the synthesis of other compounds. 4-HPM is also known as 4-Hexylthiophenol or 4-Hexylphenol methyl sulfide.
科学研究应用
4-HPM has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects. It has been used to study its mechanism of action, its ability to modulate the activity of enzymes, and its potential to act as an antioxidant. 4-HPM has also been studied for its potential to act as an anti-inflammatory agent and its ability to modulate the activity of the immune system.
作用机制
The mechanism of action of 4-HPM is not fully understood, but it is believed to act by modulating the activity of enzymes. It is believed to interact with certain enzymes, such as cytochrome P450 enzymes, and this interaction can lead to changes in the activity of these enzymes. 4-HPM is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-HPM has been studied for its biochemical and physiological effects. In animal studies, 4-HPM has been shown to modulate the activity of enzymes, such as cytochrome P450 enzymes, and to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to possess anti-inflammatory properties, as well as modulate the activity of the immune system.
实验室实验的优点和局限性
The advantages of using 4-HPM in laboratory experiments include its low cost, its ease of synthesis, and its low toxicity. Its low cost and ease of synthesis make it an attractive option for laboratory experiments. Its low toxicity also makes it a safe option for laboratory experiments. The major limitation of using 4-HPM in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of enzymes.
未来方向
There are a number of potential future directions for research into 4-HPM. These include further research into its mechanism of action, its ability to modulate the activity of enzymes, its potential to act as an antioxidant, and its potential to act as an anti-inflammatory agent. Additionally, further research into its potential to modulate the activity of the immune system and its potential therapeutic applications is warranted. Additionally, further research into its potential to act as a preservative in food products is also needed.
合成方法
4-HPM is synthesized through a variety of methods, including the Fischer indole synthesis, the Wittig reaction, and the Wittig-Horner reaction. The Fischer indole synthesis is the most commonly used method for the synthesis of 4-HPM and involves the reaction of an aryl halide with an indole in the presence of a base. The Wittig reaction is a chemical reaction that involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Wittig-Horner reaction is a variant of the Wittig reaction and involves the reaction of an aryl halide with a phosphonium salt to form an alkene.
属性
IUPAC Name |
1-hexyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKZHDGHYJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

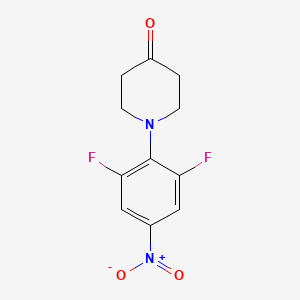
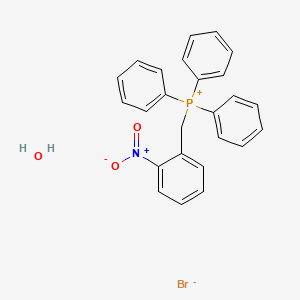
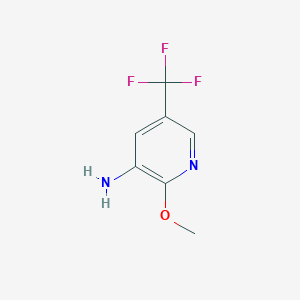
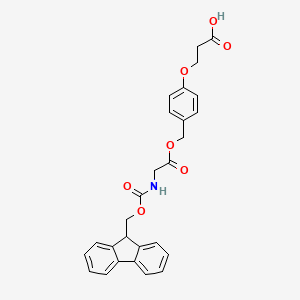
![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)
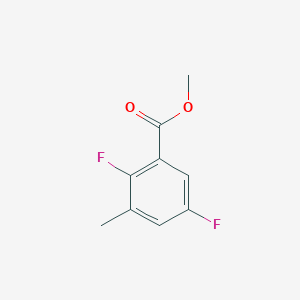
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
